molecular formula C17H19NO4S B2815535 Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinate CAS No. 431933-99-2

Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinate

Cat. No.: B2815535
CAS No.: 431933-99-2
M. Wt: 333.4
InChI Key: IVSIQFUHCSLBMI-UHFFFAOYSA-N
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Description

Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates. These compounds are characterized by the presence of a glycine moiety attached to various functional groups. This particular compound features a methyl group, a dimethylphenyl group, and a phenylsulfonyl group, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylphenylamine, phenylsulfonyl chloride, and glycine methyl ester.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group may play a key role in binding to these targets, while the glycine moiety could influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)alaninate: Similar structure but with an alanine moiety instead of glycine.

    Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)valinate: Contains a valine moiety.

    Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)leucinate: Features a leucine moiety.

Uniqueness

Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the glycine moiety, in particular, may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-2,3-dimethylanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-8-7-11-16(14(13)2)18(12-17(19)22-3)23(20,21)15-9-5-4-6-10-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSIQFUHCSLBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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